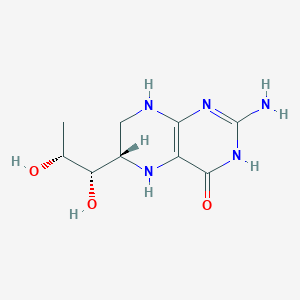
(6S)-Tetrahydro-L-biopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-Tetrahydro-L-biopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydro-L-biopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. The fermentation process is optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6S)-Tetrahydro-L-biopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Dihydrobiopterin and biopterin.
Reduction: this compound.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
(6S)-Tetrahydro-L-biopterin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study pteridine chemistry and its derivatives.
Biology: It serves as a cofactor in enzymatic reactions involving aromatic amino acid hydroxylases.
Medicine: It is used in the treatment of certain metabolic disorders, such as phenylketonuria, where it helps in the hydroxylation of phenylalanine.
Industry: It is employed in the production of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
(6S)-Tetrahydro-L-biopterin exerts its effects by acting as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes catalyze the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters. The compound binds to the active site of these enzymes, facilitating the transfer of electrons and the incorporation of oxygen into the substrate.
Comparison with Similar Compounds
Similar Compounds
Dihydrobiopterin: An oxidized form of tetrahydrobiopterin.
Biopterin: The fully oxidized form of tetrahydrobiopterin.
Neopterin: A related pteridine compound involved in immune response.
Uniqueness
(6S)-Tetrahydro-L-biopterin is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids. Unlike its oxidized forms, it is essential for the proper functioning of hydroxylase enzymes and the production of neurotransmitters. Its ability to participate in redox reactions and act as an electron donor distinguishes it from other pteridine derivatives.
Properties
Molecular Formula |
C9H15N5O3 |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
(6S)-2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m1/s1 |
InChI Key |
FNKQXYHWGSIFBK-ALEPSDHESA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)

![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)


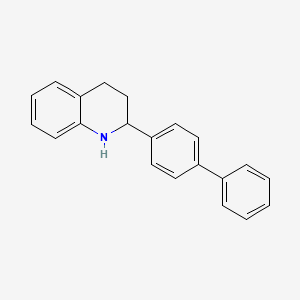
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
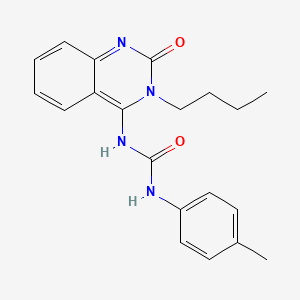
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
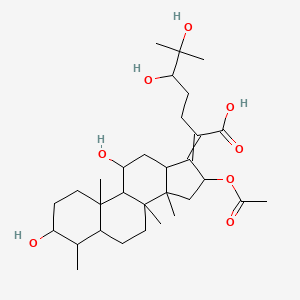
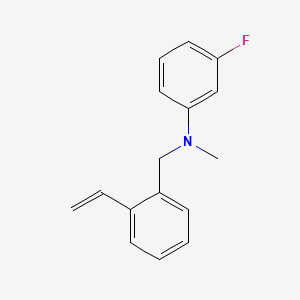
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
